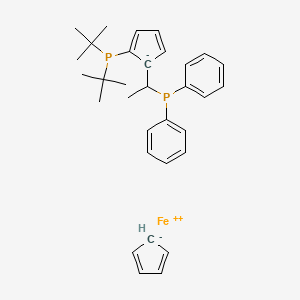
Josiphos SL-J502-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J502-1 involves the reaction of ferrocenyl derivatives with phosphine ligands. The typical synthetic route includes the following steps:
Preparation of Ferrocenyl Derivatives: The initial step involves the synthesis of ferrocenyl derivatives through the reaction of ferrocene with appropriate reagents.
Phosphine Ligand Attachment: The ferrocenyl derivatives are then reacted with di-tert-butylphosphine and diphenylphosphine under controlled conditions to form the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the production of high-quality chiral ligands. The reaction conditions are optimized to achieve maximum yield and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Josiphos SL-J502-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced phosphine derivatives.
Substitution: The ligand can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used
Propiedades
Fórmula molecular |
C32H40FeP2 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;ditert-butyl-[5-(1-diphenylphosphanylethyl)cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2 |
Clave InChI |
YHYNLRXFTNTBNX-UHFFFAOYSA-N |
SMILES canónico |
CC([C-]1C=CC=C1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


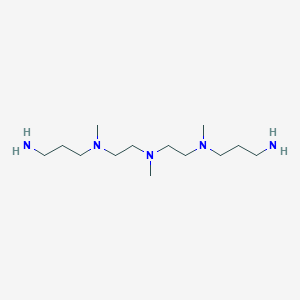
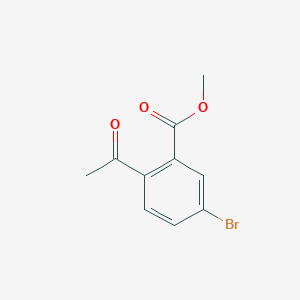
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
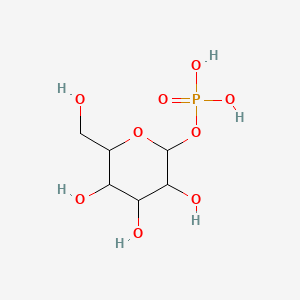
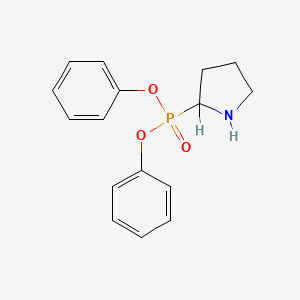

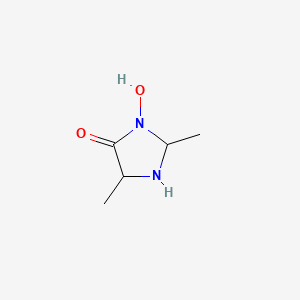
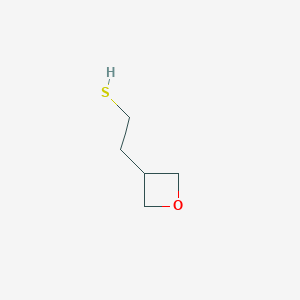
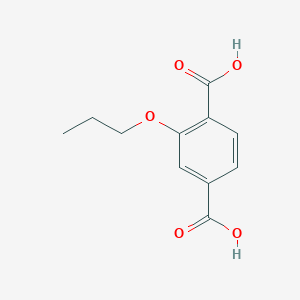
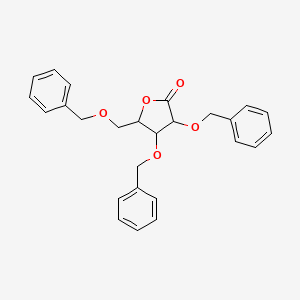
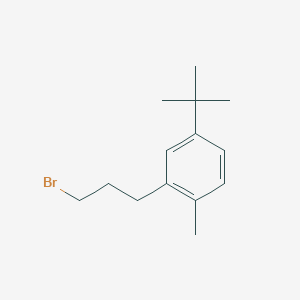
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)


